1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Description

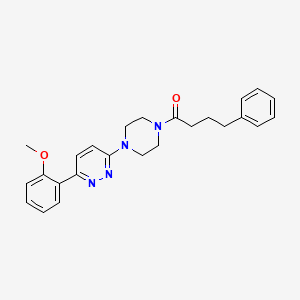

This compound belongs to the arylpiperazine class, characterized by a piperazine core substituted with a 6-(2-methoxyphenyl)pyridazin-3-yl group and a 4-phenylbutan-1-one moiety. The pyridazine ring introduces a planar heterocyclic system, while the methoxy group at the 2-position of the phenyl ring may influence electronic properties and binding interactions.

Properties

IUPAC Name |

1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-31-23-12-6-5-11-21(23)22-14-15-24(27-26-22)28-16-18-29(19-17-28)25(30)13-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-12,14-15H,7,10,13,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBVMTOQKDIHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(2-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic derivative with potential therapeutic applications. Its structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

This structure features a piperazine ring, a pyridazine moiety, and a methoxyphenyl substituent, which are critical for its biological activity.

Research indicates that compounds similar to This compound may interact with various biological pathways:

- Antitrypanosomal Activity : Studies have shown that related compounds exhibit significant antitrypanosomal effects against Trypanosoma brucei, with IC50 values indicating potent activity. For instance, one analog demonstrated an IC50 of 0.38 μM, highlighting the potential for this class of compounds in treating trypanosomiasis .

- Cytotoxicity Profiles : In vitro assessments reveal that many derivatives maintain low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic index. For example, while some compounds showed IC50 values in the micromolar range against trypanosomes, they remained non-toxic to L6 cells at concentrations exceeding 100 μM .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

| Compound | Target Organism | IC50 (μM) | CC50 (μM) | Selectivity Ratio |

|---|---|---|---|---|

| Compound 13 | Trypanosoma brucei | 0.38 | 23 | 60 |

| Compound 2 | Trypanosoma brucei | 19.6 | >100 | - |

| Compound 5 | Trypanosoma brucei | 8.0 | >100 | - |

| Compound 14 | Trypanosoma brucei | 2.0 | >100 | - |

Antitrypanosomal Efficacy

A notable study focused on the antitrypanosomal properties of compounds derived from the pyridazine and piperazine frameworks. The researchers synthesized several analogs and evaluated their efficacy against Trypanosoma brucei. Among them, compound 13 showed remarkable selectivity and potency, suggesting that structural modifications could enhance therapeutic effects while minimizing toxicity .

ADME-Tox Profiling

In silico analyses using ADME-Tox prediction tools indicated that compound 13 possesses favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibited satisfactory physicochemical properties conducive to drug development, thus warranting further investigation into its pharmacokinetic behavior .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural distinctions from analogs include:

- Piperazine substituent : A pyridazine ring fused with a 2-methoxyphenyl group, differing from pyridine (MK45), phenyl (MK38), or trifluoromethylphenyl (MK69) substituents.

- Butanone substituent: A 4-phenyl group, contrasting with thiophene (MK38, MK45) or pyrazole (MK69) moieties in analogs.

- Electronic effects : The 2-methoxy group is electron-donating, whereas analogs feature electron-withdrawing groups (e.g., chloro, trifluoromethyl) or neutral aromatic systems (thiophene) .

Tabulated Comparative Analysis

Discussion of Research Findings

- Structural Implications : The pyridazine ring in the target compound may enhance π-π stacking interactions compared to pyridine or phenyl analogs. The methoxy group could improve solubility relative to halogen/CF₃-containing analogs .

- Synthetic Robustness : Coupling methods used for analogs (e.g., MK38, MK69) are adaptable for the target compound, though yields may vary due to steric/electronic effects of the pyridazine system .

- Characterization Tools : Structural confirmation of analogs relied on X-ray crystallography (via SHELX ) and NMR, suggesting similar approaches for the target compound. The CCP4 suite may aid in macromolecular applications if extended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.